Siponimod - 1230487-85-0

Siponimod

Catalog Number: EVT-254303
CAS Number: 1230487-85-0
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siponimod (BAF312) is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator. [] It specifically targets S1P receptors 1 and 5 (S1P1 and S1P5). [, , , ] This molecule has emerged as a valuable tool in scientific research, particularly for understanding and treating neuroinflammatory diseases like multiple sclerosis (MS). [, ]

Future Directions
  • Investigating long-term efficacy and safety: While promising results have emerged from short-term studies, further research is needed to assess the long-term benefits and risks of siponimod in various patient populations. [, , ]
  • Optimizing treatment strategies: Investigating different siponimod dosing regimens and combination therapies may help tailor treatment to individual patient needs and maximize therapeutic benefits. [, ]
  • Developing personalized medicine approaches: Research into the impact of genetic variations, such as CYP2C9 polymorphisms, on siponimod metabolism can pave the way for personalized dosing strategies. [, ]
  • Exploring therapeutic potential in other neurological disorders: Given its ability to modulate neuroinflammatory processes and potentially exert neuroprotective effects, investigating siponimod's efficacy in other neurological conditions, such as Alzheimer's disease, Parkinson's disease, and stroke, holds promise. [, ]

Relevance: Fingolimod serves as a crucial point of comparison with Siponimod due to their shared mechanism of action as S1P receptor modulators. The primary difference lies in their receptor selectivity, with Siponimod displaying a more focused activity profile. Notably, Fingolimod has been associated with a higher risk of certain side effects, such as bradycardia, compared to Siponimod . The clinical implications of these differences in receptor selectivity and side effect profiles are actively being investigated.

Propranolol

Compound Description: Propranolol is a non-selective beta-blocker commonly used in the management of various cardiovascular conditions such as hypertension and arrhythmias. It exerts its therapeutic effects by blocking the action of epinephrine and norepinephrine on beta-adrenergic receptors .

Ofatumumab

Compound Description: Ofatumumab is a fully human monoclonal antibody that specifically targets the CD20 molecule found on the surface of B cells. By binding to CD20, Ofatumumab triggers the depletion of B cells, thus suppressing immune responses. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) .

Relevance: Ofatumumab represents another treatment option for MS, particularly for relapsing forms of the disease. Unlike Siponimod, which primarily acts by sequestering lymphocytes, Ofatumumab directly targets and depletes B cells, highlighting a distinct mechanism of action . Direct comparisons between Siponimod and Ofatumumab in patients with secondary progressive MS (SPMS) have not been conducted due to challenges in matching patient populations and interpreting indirect treatment comparison analyses .

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody that targets α4-integrin, a cell surface adhesion molecule expressed on lymphocytes. It exerts its therapeutic effects by blocking the interaction between α4-integrin and its ligand, vascular cell adhesion molecule 1 (VCAM-1), which prevents lymphocytes from crossing the blood-brain barrier and infiltrating the central nervous system .

Interferon beta-1a (IFNβ-1a) and Interferon beta-1b (IFNβ-1b)

Compound Description: Interferon beta-1a (IFNβ-1a) and interferon beta-1b (IFNβ-1b) are interferons, naturally occurring proteins with immunomodulatory properties. They are used as disease-modifying therapies for relapsing forms of MS . Their exact mechanisms of action in MS are not fully understood. Still, they are thought to involve modulating immune cell function, reducing inflammation, and promoting nerve cell protection.

Relevance: Both IFNβ-1a and IFNβ-1b are established treatment options for relapsing MS. While they have been used off-label in SPMS, clinical trial data supporting their efficacy in this patient population is limited. Matching-adjusted indirect comparison (MAIC) analysis suggests that Siponimod may offer improved efficacy over IFNβ-1a and IFNβ-1b for slowing disability progression in SPMS .

Dimethyl Fumarate

Compound Description: Dimethyl fumarate is an oral disease-modifying therapy used to treat relapsing forms of MS . Although its exact mechanism of action in MS is not fully elucidated, it is believed to involve its anti-inflammatory and immunomodulatory properties, potentially by activating the Nrf2 pathway, which plays a role in protecting cells from oxidative stress.

Relevance: Similar to IFNβ-1a and IFNβ-1b, dimethyl fumarate is primarily indicated for relapsing forms of MS, and its efficacy in SPMS is not well-established. Cost-effectiveness analyses indicate that Siponimod may be a more cost-effective option compared to dimethyl fumarate for treating active SPMS in certain healthcare settings, further highlighting the potential advantages of Siponimod in managing this MS phenotype .

Siponimod Metabolites: M3 and M5

Relevance: While the specific pharmacological properties of M3 and M5 are not extensively discussed in the context of the provided papers, their presence and potential accumulation in individuals with hepatic impairment are noteworthy . Further research is warranted to determine their contribution to Siponimod’s therapeutic effects or potential adverse events. Understanding the pharmacokinetic profiles of these metabolites, particularly in specific patient populations, is crucial for optimizing Siponimod therapy.

123I-labeled Siponimod Analog

Compound Description: A 123I-labeled analog of Siponimod was developed and validated for use in single-photon emission computed tomography (SPECT) imaging . The iodine-123 radioisotope enables the tracking and quantification of the compound's distribution within the body, providing insights into its pharmacokinetic properties.

Source

Siponimod is synthesized through various chemical processes involving specific intermediates and reagents. Its development included extensive research and clinical trials to establish its efficacy and safety profile.

Classification

Siponimod belongs to the class of drugs known as sphingosine-1-phosphate receptor modulators. It specifically targets the S1P receptor subtype 1, which plays a crucial role in immune cell trafficking.

Synthesis Analysis

Methods

The synthesis of siponimod involves several steps that utilize various chemical reactions to build its complex structure. The key steps include:

  1. Formation of Intermediate Compounds: The initial step involves creating intermediates that are crucial for the final structure.
  2. Coupling Reactions: These reactions combine different molecular fragments to form the core structure of siponimod.
  3. Purification: After synthesis, the product undergoes purification processes to remove impurities and isolate the active compound.

Technical Details

The synthesis typically employs techniques such as palladium-catalyzed reactions and other organic transformations to achieve high yields and purity. For example, one method involves using sodium hydroxide in combination with specific organic solvents under controlled temperature conditions to facilitate the desired reactions .

Molecular Structure Analysis

Structure

Siponimod has a complex molecular structure characterized by several functional groups, including a cyclohexyl group, trifluoromethyl group, and an azetidine ring. The structural formula can be represented as follows:

C25H38F3N3O2\text{C}_{25}\text{H}_{38}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This indicates that siponimod contains 25 carbon atoms, 38 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms.

Data

  • Molecular Weight: Approximately 463.58 g/mol
  • Melting Point: Data varies based on crystalline form but generally falls within a specific range suitable for pharmaceutical applications.
Chemical Reactions Analysis

Reactions

Siponimod undergoes various chemical reactions during its synthesis and metabolism:

  1. Oxidative Metabolism: In vivo, siponimod is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes.
  2. Conjugation Reactions: Following oxidation, metabolites may undergo conjugation with glucuronic acid or sulfate for excretion.

Technical Details

The metabolic pathways are crucial for understanding the pharmacokinetics of siponimod, including its half-life and clearance rates from the body .

Mechanism of Action

Process

Siponimod exerts its therapeutic effects by binding selectively to sphingosine-1-phosphate receptors. This action leads to:

  • Lymphocyte Sequestration: By modulating these receptors, siponimod prevents lymphocytes from exiting lymph nodes, thereby reducing their availability to migrate into the central nervous system.
  • Reduction of Inflammatory Responses: This sequestration diminishes the inflammatory processes associated with multiple sclerosis.

Data

Clinical studies have demonstrated that siponimod significantly reduces relapse rates in patients with multiple sclerosis compared to placebo groups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Siponimod is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • pH Stability: Siponimod maintains stability across a range of pH levels typical in physiological conditions.
  • Thermal Stability: The compound exhibits good thermal stability under standard storage conditions.

Relevant data indicate that siponimod's stability is crucial for its formulation as a pharmaceutical product .

Applications

Siponimod is primarily used in clinical settings for:

  • Multiple Sclerosis Treatment: It is indicated for adults with relapsing forms of multiple sclerosis, providing an oral treatment option that effectively reduces disease activity.
  • Research Applications: Ongoing studies explore its potential benefits in other autoimmune conditions due to its immunomodulatory properties.

Properties

CAS Number

1230487-85-0

Product Name

Siponimod

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Synonyms

BAF-312; BAF 312; BAF312; Siponimod;(E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.